molecular formula C15H12Cl2O2S B8285344 [[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

[[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid

Cat. No. B8285344
M. Wt: 327.2 g/mol
InChI Key: BTPWNYQJOJYQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid is a useful research compound. Its molecular formula is C15H12Cl2O2S and its molecular weight is 327.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[Bis(4-chlorophenyl)methyl]sulfanyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12Cl2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methylsulfanyl]acetic acid

InChI

InChI=1S/C15H12Cl2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)

InChI Key

BTPWNYQJOJYQIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)SCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4'-dichlorobenzhydrol (Aldrich) (500 mg, 1.97 mmol), mercaptoacetic acid (181 mg, 1.97 mmol) and ρ-toluenesulfonic acid monohydrate (93 mg, 0.49 mmol) in 7 mL of toluene is stirred at room temperature for 2 hours followed by heating at 50°-60° C. for 1 hour. Upon cooling, the mixture is diluted with ethyl acetate, washed with water, brine, and dried over magnesium sulfate. The product is concentrated in vacuo to give [[bis-(4-chlorophenyl)methyl]thio]acetic acid as a pale yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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